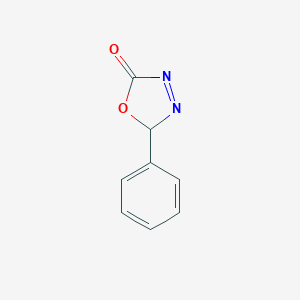

5-苯基-1,3,4-噁二唑-2-醇

描述

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-ol derivatives involves multiple steps, including the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, leading to the formation of Schiff bases. These bases then undergo cyclization to yield 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is confirmed through spectral analysis, such as NMR and IR spectroscopy, highlighting the importance of detailed characterization in understanding their properties (Shankara et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-ol compounds has been explored through various methods, including X-ray crystallography. These studies provide insights into the compound's geometric parameters, helping to understand its reactivity and stability. The analysis of such structures is crucial for designing compounds with desired properties and applications (Viterbo et al., 1980).

Chemical Reactions and Properties

5-Phenyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, contributing to its versatile applications. The compound's reactivity, including its ability to form hydrogen bonds and its interaction with other molecules, is a key area of study. These properties are essential for understanding the compound's behavior in different chemical environments and for potential applications in drug design and other fields (Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of 5-Phenyl-1,3,4-oxadiazol-2-ol, such as solubility, melting point, and thermal stability, are critical for its application in various domains. These properties are influenced by the molecular structure and can be tailored through chemical modifications. Understanding the physical properties is essential for the compound's practical applications and for developing new materials with enhanced performance (Dhonnar et al., 2021).

科研应用

电子和光学应用

- 衍生物中的延迟发光: Cooper等人(2022年)的研究聚焦于2,5-二苯基-1,3,4-噁二唑及其衍生物,指出它们作为给体-受体荧光物质中受体部分的用途,展示出热激活延迟荧光(TADF)。这些化合物,包括5-苯基-1,3,4-噁二唑-2-醇的变体,在有机发光二极管(OLEDs)中至关重要,显示出高达23%的外部量子效率(EQE)值(Cooper et al., 2022)。

材料科学和结构分析

- OLED材料中的结构分析: Emmerling等人(2012年)研究了各种1,3,4-噁二唑的结构,包括作为OLED中电子传输材料使用的5-苯基-1,3,4-噁二唑-2-醇。该研究提供了有关它们的结构-性能关系的见解,对提高这些设备的性能至关重要(Emmerling et al., 2012)。

化学传感器和荧光

- 新型聚苯乙烯作为荧光化学传感器: Zhou等人(2005年)合成了含有5-苯基-1,3,4-噁二唑-2-醇单元的新型聚合物,这些聚合物作为荧光化学传感器对氟离子表现出高灵敏度和选择性。这些化合物在与氟离子相互作用时表现出显著的荧光猝灭(Zhou et al., 2005)。

计算研究

- 理论红外光谱分析: Romano等人(2012年)使用DFT计算对5-苯基-1,3,4-噁二唑-2-硫醇的红外光谱进行了理论研究,这是一种相关化合物。这项研究提供了有关这类化合物的结构和振动方面的见解(Romano et al., 2012)。

聚合物和发光二极管

- 磷光LED的双极性主体: Zhang等人(2011年)合成了具有5-苯基-1,3,4-噁二唑-2-醇侧链的聚合物,用作磷光发光二极管中的双极性主体。这些聚合物表现出良好的热稳定性,并适用于各种磷光体,展示了它们在OLED技术中的潜力(Zhang et al., 2011)。

Safety And Hazards

未来方向

The future directions for “5-Phenyl-1,3,4-oxadiazol-2-ol” could involve further exploration of its potential biological activities, given the diverse properties exhibited by many oxadiazole derivatives . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

性质

IUPAC Name |

5-phenyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJQGIYJJLWZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923135 | |

| Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3,4-oxadiazol-2-ol | |

CAS RN |

1199-02-6 | |

| Record name | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1199-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-1,3,4-OXADIAZOL-2-IN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。